molecular formula C18H19N3OS B11765516 4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11765516
M. Wt: 325.4 g/mol
InChI Key: XYFSSGRUKIZWFJ-UHFFFAOYSA-N
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Description

4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction using phenethyl bromide.

    Attachment of the p-Tolyloxy Group: The p-tolyloxy group can be attached through an etherification reaction using p-tolyl alcohol and a suitable activating agent.

    Thiol Group Introduction: The thiol group can be introduced through a thiolation reaction using thiourea or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenethyl and p-tolyloxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles can be employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with various biological receptors, modulating their function. The phenethyl and p-tolyloxy groups can enhance the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    4-Phenethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a methoxy group instead of a p-tolyloxy group.

    4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-one: Similar structure but with a carbonyl group instead of a thiol group.

Uniqueness

4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the p-tolyloxy and thiol groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

3-[(4-methylphenoxy)methyl]-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N3OS/c1-14-7-9-16(10-8-14)22-13-17-19-20-18(23)21(17)12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,23)

InChI Key

XYFSSGRUKIZWFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NNC(=S)N2CCC3=CC=CC=C3

Origin of Product

United States

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